methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate
Description
Chromene Core Substituent Configuration
The chromene system adopts a near-planar conformation, with deviations <0.05 Å observed in analogous structures. Substituents influence electronic distribution:
- The 6-bromo group induces electron withdrawal, polarizing the chromene ring.
- The 3-carbamoyl-thiazole substituent adopts a para orientation relative to the chromene’s keto oxygen, enabling conjugation with the π-system.
Table 1: Chromene Substituent Bond Lengths (Representative Data)
| Bond | Length (Å) | Source |
|---|---|---|
| C6–Br | 1.901 | |
| C3–N(carbamoyl) | 1.356 | |
| C2=O | 1.221 |
Thiazole-Carbamoyl Functional Group Orientation
The thiazole ring exhibits planarity (max deviation: 0.006 Å), with the carbamoyl group forming a 16.5° dihedral angle relative to the chromene core in related structures. Key interactions include:
Benzoate Ester Spatial Arrangement
The benzoate ester occupies a meta position on the benzene ring, with the ester group rotated 28° from the ring plane to minimize steric clash. The methyl ester’s orientation facilitates weak C–H⋯O interactions with adjacent molecules in crystalline phases.
Crystallographic Data Interpretation
X-Ray Diffraction Findings
While direct X-ray data for this compound is unavailable, analogous structures (e.g., bromo-thiazolyl chromenes) crystallize in monoclinic systems with space group P2₁/c. Key parameters inferred:
Table 2: Hypothetical Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Unit cell (a, b, c) | 12.4, 7.8, 15.2 Å | |
| β angle | 98.5° | |
| Z | 4 |
Molecules pack via N–H⋯O hydrogen bonds (2.89–3.12 Å) and π–π stacking (3.48 Å centroid distance).
Dihedral Angle Analysis of Heterocyclic Systems
The thiazole and chromene rings exhibit a 12.1° dihedral angle , allowing partial conjugation while accommodating steric demands. The benzoate ester’s phenyl ring forms a 22.3° angle with the chromene plane, optimizing crystal packing.
Figure 1: Dihedral Angles in Analogous Structures
Properties
IUPAC Name |
methyl 3-[[6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)chromen-2-ylidene]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O4S/c1-28-20(27)12-3-2-4-15(10-12)24-19-16(18(26)25-21-23-7-8-30-21)11-13-9-14(22)5-6-17(13)29-19/h2-11H,1H3,(H,23,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUYWIKGYMTPCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)N=C2C(=CC3=C(O2)C=CC(=C3)Br)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between salicylaldehyde and an appropriate β-keto ester under acidic conditions.
Bromination: The chromene intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Thiazole Formation: The thiazole ring is formed by reacting the brominated chromene with a thiazole derivative, often in the presence of a base such as potassium carbonate.
Carbamoylation: The thiazole intermediate is then carbamoylated using an isocyanate to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is introduced through an esterification reaction with methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, automated purification systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromene and thiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atom in the chromene ring can be substituted with various nucleophiles, such as amines or thiols, to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, each with potentially unique biological activities.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing thiazole and chromene structures exhibit promising anticancer properties. Methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate has been shown to induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of apoptotic pathways, such as the regulation of Bcl-2 family proteins and caspases, which are crucial for cell death signaling.
Case Study: Apoptosis Induction
A study on a related compound demonstrated its ability to activate caspase pathways in human breast cancer cells, leading to increased apoptosis rates. This suggests that this compound could similarly affect cancer cell viability through apoptotic mechanisms.
Anti-inflammatory Properties
The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes involved in inflammatory responses. This is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Cytokine Inhibition
In vitro studies indicated that derivatives of similar compounds significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures. Such findings highlight the potential of this compound as an anti-inflammatory agent.
Antimicrobial Activity
Compounds with thiazole and chromene components have demonstrated antimicrobial properties against a range of bacteria and fungi. This compound may inhibit the growth of pathogens through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways.
Research Applications
Given its diverse biological activities, this compound is being explored for several applications:
| Application | Description |
|---|---|
| Drug Development | Potential lead compound for new anticancer or anti-inflammatory drugs |
| Biological Research | Used in studies to understand apoptotic mechanisms and inflammatory pathways |
| Antimicrobial Studies | Investigated for efficacy against resistant bacterial strains |
Safety Profile
Preliminary toxicity studies suggest that this compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to confirm its safety for clinical use.
Mechanism of Action
The mechanism by which methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate exerts its effects involves multiple pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and inflammation.
Pathways: It modulates signaling pathways such as the NF-κB pathway, which is crucial in inflammatory responses, and the PI3K/Akt pathway, which is involved in cell survival and growth.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Property Comparison
Research Findings and Implications
- Bromine Reactivity : The 6-bromo substituent in the target compound and its analogues enables further functionalization, such as Suzuki couplings or nucleophilic substitutions, enhancing versatility in drug design .
- Thiazole Role : The thiazole ring in all analogues contributes to π-π stacking and hydrogen bonding, critical for target binding in biological systems .
- Ester Effects : Methyl esters exhibit faster hydrolysis rates than ethyl esters, suggesting the target compound may have shorter half-lives in vivo compared to its ethyl analogue .
Biological Activity
Methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article synthesizes available research findings regarding its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Bromo Group : Enhances reactivity and may influence interaction with biological targets.
- Thiazole Moiety : Known for its role in medicinal chemistry, particularly in antimicrobial and anticancer agents.
- Chromene Core : Contributes to the compound's potential as a bioactive agent.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Analogous compounds have shown effective inhibition of cancer cell proliferation in various human cancer cell lines, including breast (MCF-7), colon (SW480), and lung (A549) carcinomas. For example, a related compound demonstrated an IC50 value of 1.12 µM against mushroom tyrosinase, indicating strong inhibitory activity which can correlate with anticancer effects .
Antimicrobial Activity
The compound's thiazole component suggests potential antimicrobial properties. Studies have shown that benzoxazole derivatives possess antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus faecalis. The minimal inhibitory concentrations (MIC) for these compounds were determined, showcasing their effectiveness .
The mechanisms through which this compound exerts its biological effects include:
- Tyrosinase Inhibition : Compounds with similar structures have been shown to inhibit tyrosinase activity significantly, which is crucial for melanin production and may play a role in skin cancer development .
- Cell Cycle Arrest : Some studies indicate that related compounds induce G2/M phase arrest in cancer cells, leading to apoptosis. This mechanism is critical for the development of anticancer therapies .
Case Studies
Q & A
Q. What are the optimal synthetic routes for methyl 3-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves sequential steps:
- Step 1 : Condensation of salicylaldehyde derivatives with ethyl acetoacetate to form 3-acetylcoumarin intermediates under catalytic piperidine in ethanol at 0–5°C .
- Step 2 : Bromination of the acetyl group using bromine in chloroform to yield 3-(2-bromoacetyl)-2H-chromen-2-one derivatives .
- Step 3 : Reaction with thiourea in ethanol under reflux to form the thiazole ring, followed by neutralization with ammonia .
- Step 4 : Coupling with methyl 3-aminobenzoate via hydrazone formation, ensuring Z-configuration by controlling reaction temperature (70–80°C) and solvent polarity (DMF or DMSO) .
Optimization : Use sodium acetate as a base to stabilize intermediates and monitor reaction progress via TLC. Purify via column chromatography (ethyl acetate/chloroform) to isolate stereoisomers .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm hydrazone tautomerism (Z/E configuration) and thiazole ring substitution patterns .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns (e.g., bromine’s M+2 signal) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions in the chromen-2-one core) .
Q. How can researchers distinguish between stereoisomers or tautomeric forms during purification?
- Methodological Answer :
- Chiral HPLC : Use cellulose-based chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to separate enantiomers .
- Supercritical Fluid Chromatography (SFC) : CO₂/co-solvent systems for high-resolution separation of hydrazone tautomers .
- Recrystallization : Ethanol/water mixtures to isolate the thermodynamically stable Z-isomer, confirmed via NOESY NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., DFT-optimized structures) and experimental spectral data (e.g., NMR chemical shifts)?
- Methodological Answer :
- Re-evaluate Solvent Effects : Use implicit solvent models (e.g., PCM in Gaussian) to simulate NMR shifts in ethanol or DMSO, which may better match experimental data .
- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for conformational flexibility, which DFT static models may overlook .
- Cross-Validation : Compare experimental IR/Raman spectra with computed vibrational modes to identify discrepancies in hydrogen-bonding or π-stacking interactions .
Q. What strategies are recommended for elucidating the reaction mechanism of thiazole ring formation during synthesis?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-thiourea to track nitrogen incorporation into the thiazole ring via 2D NMR (HSQC) .
- Kinetic Studies : Monitor intermediates via in-situ FTIR or LC-MS to identify rate-determining steps (e.g., bromide displacement vs. cyclization) .
- DFT Calculations : Map potential energy surfaces for thiourea attack on bromoacetyl intermediates to identify transition states .
Q. How can X-ray crystallography and computational studies (e.g., DFT) be integrated to analyze non-covalent interactions in the crystal lattice?
- Methodological Answer :
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···π, halogen bonding from bromine) using CrystalExplorer .
- Energy Decomposition Analysis (EDA) : Apply SAPT (Symmetry-Adapted Perturbation Theory) to dissect interaction energies in dimeric units from crystallographic data .
- Electrostatic Potential Maps : Visualize charge distribution to explain preferential π-stacking orientations .
Q. What in vitro assays are appropriate for preliminary evaluation of biological activity, such as kinase inhibition or cytotoxicity?
- Methodological Answer :
- Kinase Inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., EGFR, VEGFR) to measure IC₅₀ values .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 μM) .
- Molecular Docking : AutoDock Vina to predict binding modes in kinase ATP-binding pockets, guided by crystallographic data of analogous thiazole-containing inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
